molecular formula C14H21ClN4O2 B3046620 tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate CAS No. 1261233-63-9

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate

Cat. No.: B3046620
CAS No.: 1261233-63-9
M. Wt: 312.79
InChI Key: YFAITYMWAJRUNA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloropyridazine moiety, and a methyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Chloropyridazine Intermediate: The starting material, 6-chloropyridazine, is synthesized through the chlorination of pyridazine using reagents such as phosphorus oxychloride.

    Nucleophilic Substitution: The chloropyridazine intermediate undergoes nucleophilic substitution with 2-methylpiperazine in the presence of a base such as potassium carbonate to form the desired piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced piperazine derivatives.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Reduced piperazine derivatives with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom on the pyridazine ring.

Scientific Research Applications

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Nucleic Acid Binding: Interacting with DNA or RNA to modulate gene expression or protein synthesis.

Comparison with Similar Compounds

tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate: Contains a pyrazine ring instead of a pyridazine ring.

    tert-Butyl 4-(4-chlorobenzyl)amino-1-piperidinecarboxylate: Features a chlorobenzyl group instead of a chloropyridazinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAITYMWAJRUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121617
Record name 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-63-9
Record name 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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